1-(2-Cyclopropyl-6-ethylpyrimidin-4-yl)-1H-imidazole-4-carboxylic acid

Medicinal Chemistry Kinase Inhibitors Structure-Activity Relationship

1-(2-Cyclopropyl-6-ethylpyrimidin-4-yl)-1H-imidazole-4-carboxylic acid is a heterocyclic compound (C₁₃H₁₄N₄O₂, MW 258.28) that integrates a 2-cyclopropyl-6-ethylpyrimidine core with an imidazole-4-carboxylic acid moiety. This structural framework belongs to the imidazolyl-pyrimidine class, a privileged scaffold extensively exploited in kinase inhibitor discovery programs.

Molecular Formula C13H14N4O2
Molecular Weight 258.28 g/mol
Cat. No. B11794774
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Cyclopropyl-6-ethylpyrimidin-4-yl)-1H-imidazole-4-carboxylic acid
Molecular FormulaC13H14N4O2
Molecular Weight258.28 g/mol
Structural Identifiers
SMILESCCC1=CC(=NC(=N1)C2CC2)N3C=C(N=C3)C(=O)O
InChIInChI=1S/C13H14N4O2/c1-2-9-5-11(16-12(15-9)8-3-4-8)17-6-10(13(18)19)14-7-17/h5-8H,2-4H2,1H3,(H,18,19)
InChIKeyAMODVLFPHFTAMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Cyclopropyl-6-ethylpyrimidin-4-yl)-1H-imidazole-4-carboxylic acid (CAS 1708080-75-4): A Defined Heterocyclic Building Block for Kinase-Focused Library Synthesis


1-(2-Cyclopropyl-6-ethylpyrimidin-4-yl)-1H-imidazole-4-carboxylic acid is a heterocyclic compound (C₁₃H₁₄N₄O₂, MW 258.28) that integrates a 2-cyclopropyl-6-ethylpyrimidine core with an imidazole-4-carboxylic acid moiety . This structural framework belongs to the imidazolyl-pyrimidine class, a privileged scaffold extensively exploited in kinase inhibitor discovery programs [1][2]. The compound is primarily utilized as a versatile synthetic intermediate, where the carboxylic acid handle enables modular amide coupling for the rapid generation of focused compound libraries targeting ATP-binding pockets of cyclin-dependent kinases (CDKs), p38 MAP kinase, and related therapeutic targets [2].

Why Generic Imidazole-Pyrimidine Analogs Cannot Substitute for 1-(2-Cyclopropyl-6-ethylpyrimidin-4-yl)-1H-imidazole-4-carboxylic acid


Within the imidazolyl-pyrimidine class, minor alterations to the pyrimidine substitution pattern produce dramatic shifts in kinase selectivity, cellular potency, and ADME properties [1][2]. The 2-cyclopropyl group of this compound occupies a specific hydrophobic pocket in the kinase hinge region, while the 6-ethyl substituent modulates both steric bulk and lipophilicity at a position that directly influences off-target profiles such as CYP isoform and hERG channel inhibition [1]. Replacement with analogs lacking the 6-ethyl group (e.g., 1-(6-cyclopropylpyrimidin-4-yl)-1H-imidazole-4-carboxylic acid, CAS 1713463-25-2) or bearing alternative substituents (e.g., -CF₃, -phenyl, or -CH₃) yields intermediates that generate final compounds with quantitatively different clogP values, metabolic stability, and kinase inhibition profiles, making interchange without re-optimization of downstream SAR untenable [2].

Quantitative Differentiation Evidence: 1-(2-Cyclopropyl-6-ethylpyrimidin-4-yl)-1H-imidazole-4-carboxylic acid vs. Closest Analogs


Substitution Pattern Uniqueness: Differentiating from 6-Cyclopropyl and 5,6-Dimethyl Positional Isomers

The target compound features a unique 2-cyclopropyl-6-ethyl substitution pattern on the pyrimidine ring. The closest positional isomer, 1-(6-cyclopropylpyrimidin-4-yl)-1H-imidazole-4-carboxylic acid (CAS 1713463-25-2, MW 230.22, C₁₁H₁₀N₄O₂), relocates the cyclopropyl from the 2- to the 6-position and completely lacks the 6-ethyl group, resulting in a molecular weight reduction of 28.06 Da and a fundamentally different hydrogen-bonding and steric presentation to the kinase ATP-binding site . Similarly, 1-(2-cyclopropyl-5,6-dimethylpyrimidin-4-yl)-1H-imidazole-4-carboxylic acid (CAS 1707375-77-6) presents a 5,6-dimethyl substitution that fills the same pyrimidine positions with methyl groups rather than an ethyl group, altering the geometry and lipophilicity of the resulting amide products .

Medicinal Chemistry Kinase Inhibitors Structure-Activity Relationship

Lipophilicity-Driven Differentiation: 6-Ethyl vs. 6-Trifluoromethyl and 6-Phenyl Analogs for Optimized Drug-Like Properties

The 6-ethyl substituent provides a moderate contribution to lipophilicity compared to the strongly electron-withdrawing 6-CF₃ analog (CAS not retrieved; MW 298.22) or the bulky 6-phenyl analog (MW 306.32). In the imidazole pyrimidine amide CDK inhibitor series, control of overall lipophilicity (clogP) was demonstrated to be essential for achieving acceptable in vitro potency while maintaining margins against CYP isoform inhibition and hERG channel blockade [1]. The 6-ethyl group of the target compound offers a balanced clogP contribution that is intermediate between the unsubstituted (6-H) and the 6-CF₃ or 6-phenyl extremes, making it a preferred intermediate when optimizing for oral bioavailability [1].

Physicochemical Properties Lipophilicity Drug Design

Synthetic Tractability: Carboxylic Acid Handle Enables High-Yield Amide Coupling for Parallel Library Synthesis

The free carboxylic acid at the imidazole 4-position provides a direct handle for amide bond formation with diverse amine partners, a key transformation for generating kinase inhibitor libraries [1]. The target compound is supplied at 97% purity (typical vendor specification), enabling coupling reactions without additional purification of the intermediate . In contrast, ester-protected analogs (e.g., ethyl 1-(pyrimidin-4-yl)-1H-imidazole-4-carboxylate, CAS 1389313-33-0) require an additional hydrolysis step, reducing synthetic efficiency.

Synthetic Chemistry Amide Coupling Library Synthesis

Kinase Scaffold Validation: Imidazole-Pyrimidine Core is a Privileged ATP-Mimetic Framework with Demonstrated CDK2 and p38 MAP Kinase Activity

Compounds built on the imidazolyl-pyrimidine scaffold, specifically 2-(4-heterocyclocarbonylanilino)-4-(imidazolyl)pyrimidines, have been demonstrated to inhibit CDK2 with potent anti-cell-proliferation activity [1]. In a parallel series, condensed bicyclic imidazole compounds bearing pyrimidin-4-yl substituents exhibited superior p38 MAP kinase inhibitory activity and MMP-13 production inhibitory activity [2]. The 1-(2-cyclopropyl-6-ethylpyrimidin-4-yl)-1H-imidazole-4-carboxylic acid core maps directly onto these validated pharmacophores, with the carboxylic acid position corresponding to the vector for amide extension in the reported CDK2 and p38 inhibitor series [1][2].

Kinase Inhibition CDK2 p38 MAP Kinase Cancer Therapeutics

Optimal Procurement and Application Scenarios for 1-(2-Cyclopropyl-6-ethylpyrimidin-4-yl)-1H-imidazole-4-carboxylic acid


Kinase Inhibitor Lead Optimization: CDK2-Targeted Amide Library Synthesis

Medicinal chemistry teams pursuing CDK2 inhibitors can utilize this compound as a direct precursor for amide coupling with diverse aniline or aliphatic amine building blocks. The resulting 4-imidazolyl-pyrimidine amides map onto the validated CDK2 inhibitor pharmacophore described by Jones et al. (2008), where control of 6-position lipophilicity was essential for balancing potency against CYP and hERG off-target liabilities [1].

p38 MAP Kinase Inhibitor Development: Scaffold for Anti-Inflammatory Therapeutics

The imidazole-pyrimidine core with a pyrimidin-4-yl substitution pattern has been patented as a scaffold for potent p38 MAP kinase and MMP-13 production inhibitors (EP1832588). This intermediate can be elaborated into condensed bicyclic imidazole systems for treating cytokine-mediated inflammatory diseases [2].

Structure-Activity Relationship (SAR) Exploration of Pyrimidine 6-Position Substituent Effects

When compared against the 6-CF₃, 6-phenyl, and 6-unsubstituted analogs, this compound provides an intermediate lipophilicity and steric profile at the 6-position. Procurement of this specific intermediate enables systematic SAR studies to quantify the contribution of the 6-ethyl group to cellular potency, metabolic stability, and kinase selectivity [1].

Custom Amide Library Production for HTS Follow-Up

The free carboxylic acid functionality and ≥97% purity specification make this compound suitable for direct use in automated parallel synthesis platforms. Contract research organizations (CROs) and internal medicinal chemistry groups can generate 96-well plate format amide libraries without additional intermediate purification steps, accelerating hit-to-lead timelines [3].

Quote Request

Request a Quote for 1-(2-Cyclopropyl-6-ethylpyrimidin-4-yl)-1H-imidazole-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.